molecular formula C22H24ClN3O4 B2621981 Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235012-48-2

Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2621981
CAS No.: 1235012-48-2
M. Wt: 429.9
InChI Key: COWZZLYJALPXCI-UHFFFAOYSA-N
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Description

Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a chlorobenzyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenyl halides and a suitable catalyst to facilitate the substitution reaction.

    Attachment of the chlorobenzyl moiety: This can be done through nucleophilic substitution reactions using 2-chlorobenzylamine.

    Formation of the oxoacetamido linkage: This step involves the reaction of the intermediate with oxalyl chloride or a similar reagent to introduce the oxoacetamido group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((2-((2-bromobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-((2-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unique due to the presence of the chlorobenzyl moiety, which can impart distinct chemical and biological properties compared to its analogs with different halogen substitutions. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

phenyl 4-[[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c23-19-9-5-4-6-17(19)15-25-21(28)20(27)24-14-16-10-12-26(13-11-16)22(29)30-18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZZLYJALPXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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